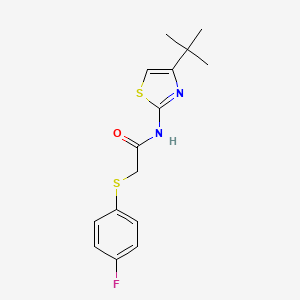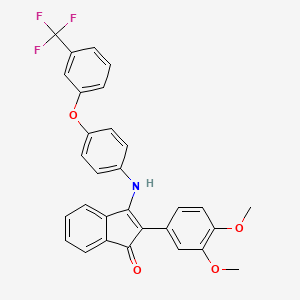
2-(3,4-Dimethoxyphenyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-Dimethoxyphenyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)inden-1-one is a useful research compound. Its molecular formula is C30H22F3NO4 and its molecular weight is 517.504. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dimethoxyphenyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxyphenyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
This compound is related to research focusing on the synthesis and characterization of compounds with similar structural features, such as dimethoxyphenyl components, which have been synthesized and characterized using techniques like NMR, FT-IR, UV-Vis spectroscopy, and X-ray crystallography. These studies contribute to the understanding of the compound's chemical properties and structural configuration, laying the groundwork for further applications in material science, biochemistry, and pharmaceutical sciences. Notably, studies on related Schiff base ligands and novel cyanopyridines have provided insights into the structural characteristics and potential chemical reactivity of such compounds (Hayvalı, Unver, & Svoboda, 2010) (Yang et al., 2011).
Antioxidant and Bioactive Compound Synthesis
Research has also explored the enzymatic modification of related phenolic compounds for the synthesis of dimers with enhanced antioxidant capacity. These studies demonstrate the potential of using such compounds as precursors or models for designing new antioxidants, leveraging enzymatic reactions to improve their efficacy (Adelakun et al., 2012).
Material Science and Polymer Synthesis
Further applications in material science have been investigated, such as the synthesis of novel bisphenols and poly(aryl ether ketone/sulfone)s, which incorporate structural elements similar to the target compound. These materials exhibit promising properties for applications in high-performance polymers, demonstrating good solubility, thermal stability, and potentially low dielectric constants, making them suitable for electronic and optical materials (Shang et al., 2012).
Biochemical Applications
The compound and its structural analogs have shown potential in biochemical applications, such as the investigation of tubulin-targeting antitumor agents. These studies highlight the importance of structural motifs present in the compound for interacting with biological targets, offering insights into the design of new therapeutic agents with improved efficacy and specificity (Greene et al., 2016).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-[4-[3-(trifluoromethyl)phenoxy]anilino]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22F3NO4/c1-36-25-15-10-18(16-26(25)37-2)27-28(23-8-3-4-9-24(23)29(27)35)34-20-11-13-21(14-12-20)38-22-7-5-6-19(17-22)30(31,32)33/h3-17,34H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHNSJPLKJZBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)OC5=CC=CC(=C5)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)inden-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

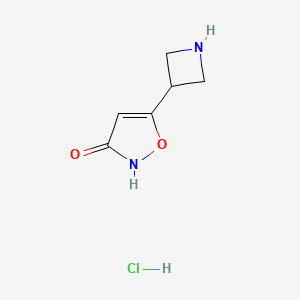
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-heptylacetamide](/img/structure/B2772653.png)
![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2772654.png)

![3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2772657.png)

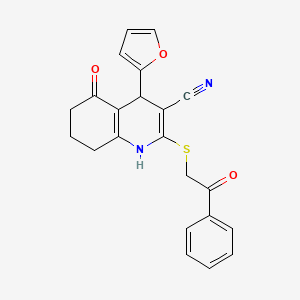

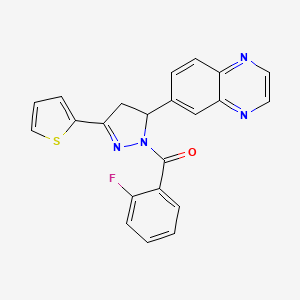
![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772665.png)
![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2772666.png)
![N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B2772668.png)

